molecular formula C11H14BrNO2S B6645530 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide

3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide

Cat. No.: B6645530
M. Wt: 304.21 g/mol
InChI Key: QPNDNUPZFSOZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide is not fully understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide in lab experiments is its high purity and stability. This compound can be synthesized with high yield and purity, making it a reliable building block for the synthesis of new organic materials. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide. One direction is to investigate its potential use in the development of new organic materials with desired properties such as high charge carrier mobility and stability. Another direction is to study its potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide involves the reaction of 3-bromo-2-chlorothiophene with 3-hydroxy-2,2-dimethylcyclobutanone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an amine such as 2-amino-2-methylpropan-1-ol to yield the final product.

Scientific Research Applications

3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide has been studied for its potential applications in various fields of scientific research. In the field of organic electronics, this compound has been investigated as a promising material for use in organic thin-film transistors due to its high charge carrier mobility. In addition, this compound has also been studied for its potential use as a building block in the synthesis of new organic materials with desired properties.

Properties

IUPAC Name

3-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c1-11(2)7(5-8(11)14)13-10(15)9-6(12)3-4-16-9/h3-4,7-8,14H,5H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNDNUPZFSOZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)NC(=O)C2=C(C=CS2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.